Cbz-3'-pyridyl-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-3’-pyridyl-D-Ala, also known as N-benzyloxycarbonyl-3’-pyridyl-D-alanine, is a derivative of D-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a pyridyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-3’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent coupling reactions. One common method involves the use of N-benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of D-alanine. The protected amino acid is then subjected to a coupling reaction with a pyridyl-containing reagent under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Cbz-3’-pyridyl-D-Ala typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cbz-3’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing condition.
Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Deprotected D-alanine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Cbz-3’-pyridyl-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Cbz-3’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the pyridyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. The Cbz protecting group ensures the stability of the compound during these interactions .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-D-alanine: Lacks the pyridyl group, making it less versatile in certain synthetic applications.
N-benzyloxycarbonyl-3’-pyridyl-L-alanine: The L-alanine derivative, which may exhibit different biological activity due to stereochemistry.
N-benzyloxycarbonyl-4’-pyridyl-D-alanine: Contains a pyridyl group at a different position, affecting its reactivity and interactions.
Uniqueness
Cbz-3’-pyridyl-D-Ala is unique due to the presence of both the Cbz protecting group and the 3’-pyridyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Biological Activity
Introduction
Cbz-3'-pyridyl-D-Ala (Cbz-D-Ala) is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of Cbz-D-Ala typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of a pyridyl moiety at the 3' position. This synthetic pathway is crucial for enhancing the compound's stability and biological activity.
Synthetic Route Overview
- Protection of D-Alanine : The amino group of D-Alanine is protected using a Cbz group.
- Pyridyl Substitution : The 3' position is substituted with a pyridyl group through nucleophilic substitution reactions.
- Deprotection : Finally, the Cbz group is removed to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting bacterial protein synthesis by binding to ribosomal RNA, similar to other known antibiotics like spectinomycin.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 16 |
Mycobacterium tuberculosis | 4 |
The compound acts by targeting the ribosomal binding site, which interferes with the translation process in bacteria. This mechanism is critical for its effectiveness against resistant strains.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on resistant Staphylococcus aureus strains demonstrated that this compound retained efficacy where traditional antibiotics failed. The study reported a reduction in bacterial load in infected models treated with the compound compared to controls.
Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of this compound when combined with other antibiotics. In vitro studies indicated enhanced antibacterial activity when used alongside β-lactam antibiotics, suggesting potential for combination therapies.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
GKXPOWGXHMTRPS-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.